molecular formula C16H17N3O3 B10879838 (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide

(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide

Cat. No.: B10879838
M. Wt: 299.32 g/mol
InChI Key: QFJGWGAFJLQGNP-VCHYOVAHSA-N
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Description

2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydrazinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C16H17N3O3/c1-21-14-9-5-8-13(10-18-19-16(17)20)15(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+

InChI Key

QFJGWGAFJLQGNP-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC(=O)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)N

Origin of Product

United States

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